(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine
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Overview
Description
(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a trifluoromethyl group and a chloro substituent on a phenyl ring, along with a prop-2-enylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . Another approach involves the copper-catalyzed chemoselective synthesis of trifluoromethylated compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents and catalysts. The use of metal-free oxidative trifluoromethylation of indoles with CF3SO2Na under mild conditions is an example of an industrially relevant method .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the chloro substituent can influence its reactivity and stability. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl and chloro substituents but differs in its functional group, being an isocyanate.
Trifluoromethyl-containing heterocycles: These compounds contain the trifluoromethyl group and are used in various applications, similar to (1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and chloro groups enhances its potential for diverse applications in research and industry.
Biological Activity
(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine, commonly referred to as a trifluoromethyl-substituted enylamine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₉ClF₃N
- Molecular Weight : 235.63 g/mol
- CAS Number : 1213120-75-2
The compound features a chloro group and a trifluoromethyl group, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may affect signaling pathways associated with inflammation and cell proliferation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. For instance, the compound showed significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.
Cytotoxic Effects
Research has also highlighted the cytotoxic potential of this compound against various cancer cell lines. In a study assessing its effects on human breast cancer cells (MCF-7), this compound induced apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure .
Case Study 1: Inhibition of Type III Secretion System
A dissertation focused on screening compounds for Type III secretion system inhibitors reported that this compound exhibited moderate inhibition of the secretion system in Enteropathogenic Escherichia coli. The compound was tested alongside other known inhibitors, showing comparable efficacy at concentrations around 50 µM .
Case Study 2: Anticancer Activity
In another study examining the anticancer properties of various enylamines, this compound was evaluated for its ability to induce cell cycle arrest in cancer cells. Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase, indicating a potential mechanism for its anticancer effects.
Table 1: Biological Activities of this compound
Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 10 | Growth inhibition |
Antimicrobial | Escherichia coli | 10 | Growth inhibition |
Cytotoxic | MCF-7 (breast cancer cells) | 25 | Induced apoptosis |
Type III Secretion Inhibitor | E. coli | 50 | Moderate inhibition |
Properties
Molecular Formula |
C10H9ClF3N |
---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m0/s1 |
InChI Key |
QTOKHRSYBLJHQE-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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